molecular formula C13H15NO6 B2997806 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate CAS No. 1803347-43-4

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate

Cat. No.: B2997806
CAS No.: 1803347-43-4
M. Wt: 281.264
InChI Key: FOAKEOPDNAGJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the specific substituents, such as ethylation, methylation, and carboxylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-scale reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

Mechanism of Action

The mechanism of action of 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, its hydroxy and carboxylate groups can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-20-12(17)8-5-4-7-11(13(18)19-2)9(15)6-10(16)14(7)8/h6,8,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAKEOPDNAGJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C(=CC(=O)N12)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.